7-bromo-2H-chromene-3-carboxylic acid
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Overview
Description
7-Bromo-2H-chromene-3-carboxylic acid is a brominated derivative of chromene, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position of the chromene ring, which significantly influences its chemical properties and biological activities.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the bromination of 2H-chromene-3-carboxylic acid using bromine in the presence of a suitable catalyst such as ferric bromide (FeBr3).
Modern Approaches: Advanced synthetic methods include the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as this compound derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 7-hydroxy-2H-chromene-3-carboxylic acid.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: 7-hydroxy-2H-chromene-3-carboxylic acid and other reduced derivatives.
Substitution Products: Different functionalized derivatives based on the substituents used in the reaction.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-bromo-2H-chromene-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound's reactivity, allowing it to bind to enzymes and receptors involved in biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
7-Bromo-2H-chromene-3-carboxylic acid is unique due to its bromine atom, which differentiates it from other chromene derivatives. Similar compounds include:
7-Chloro-2H-chromene-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
7-Methyl-2H-chromene-3-carboxylic acid: Contains a methyl group instead of a bromine atom.
7-Hydroxy-2H-chromene-3-carboxylic acid: Contains a hydroxyl group instead of a bromine atom.
These compounds share the chromene core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
7-bromo-2H-chromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-4H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYIJPPJPBKYEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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